Phenformin Hydrochloride is the hydrochloride salt form of phenformin, an agent belonging to the biguanide class of antidiabetics with antihyperglycemic activity. Phenformin is not used clinically due to the high risk of lactic acidosis that is associated with its use.
C10H16ClN5
Phenformin hydrochloride
CAS No.: 834-28-6
Cat. No.: VC20743284
Molecular Formula: C10H15N5.ClH
C10H16ClN5
Molecular Weight: 241.72 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

CAS No. | 834-28-6 |
---|---|
Molecular Formula | C10H15N5.ClH C10H16ClN5 |
Molecular Weight | 241.72 g/mol |
IUPAC Name | 1-(diaminomethylidene)-2-(2-phenylethyl)guanidine;hydrochloride |
Standard InChI | InChI=1S/C10H15N5.ClH/c11-9(12)15-10(13)14-7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H6,11,12,13,14,15);1H |
Standard InChI Key | YSUCWSWKRIOILX-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CCN=C(N)N=C(N)N.Cl |
Canonical SMILES | C1=CC=C(C=C1)CCN=C(N)N=C(N)N.Cl |
Appearance | Solid powder |
Melting Point | 347 to 352 °F (NTP, 1992) |
Chemical Identity and Structure
Nomenclature and Chemical Classification
Phenformin hydrochloride is the hydrochloride salt of phenformin, classified as a biguanide compound. The compound is formally known as 1-(diaminomethylidene)-2-(2-phenylethyl)guanidine hydrochloride . The compound has been known by several synonyms including fenformin, phenformine, phenforminum, and β-phenethybiguanide . In pharmaceutical contexts, it was historically marketed under the brand name DBI by Ciba-Geigy . As a biguanide, phenformin contains two linked guanidino groups, which are fundamental to its pharmacological activity and mechanism of action in regulating glucose metabolism.
Structural Characteristics and Identifiers
Phenformin hydrochloride possesses an achiral structure with no defined stereocenters. The compound's structural and chemical identifiers are comprehensive and well-established in chemical databases. Below is a detailed table of the chemical identification parameters:
Parameter | Value |
---|---|
Molecular Formula | C₁₀H₁₅N₅·HCl or C₁₀H₁₆ClN₅ |
Molecular Weight | 241.721 g/mol |
CAS Number | 834-28-6 |
SMILES Notation | Cl.NC(=N)NC(=N)NCCC1=CC=CC=C1 |
InChI Key | YSUCWSWKRIOILX-UHFFFAOYSA-N |
Stereochemistry | Achiral |
Defined Stereocenters | 0/0 |
E/Z Centers | 0 |
Charge | 0 |
Optical Activity | None |
The structural formula consists of a phenyl ring attached to an ethyl chain that connects to the biguanide functional group, with the hydrochloride forming the salt form of the compound .
Physicochemical Properties
Physical Properties
Phenformin hydrochloride appears as a solid compound at room temperature . Its physical characteristics contribute to its pharmacokinetic profile and pharmaceutical formulation considerations. The compound's solubility profile is particularly relevant for both laboratory analysis and clinical applications.
Property | Description |
---|---|
Physical Appearance | Solid |
State | Crystalline solid |
Color | White to off-white |
Storage Conditions | Store at -20°C |
Solubility Profile
The solubility characteristics of phenformin hydrochloride are critical for pharmaceutical formulations and laboratory investigations. The compound demonstrates good solubility in various solvents:
Solvent | Solubility |
---|---|
DMSO | ≥12.1 mg/mL |
Ethanol | ≥17.53 mg/mL |
Water | ≥24.5 mg/mL (with ultrasonic) |
These solubility parameters indicate that phenformin hydrochloride can be effectively solubilized for both experimental and therapeutic applications, with particular effectiveness in aqueous environments when appropriate solubilization techniques are employed .
Pharmacological Profile
Mechanism of Action
Phenformin hydrochloride functions primarily through binding to and activating AMP-activated protein kinase (AMPK), an ultra-sensitive cellular energy sensor that monitors energy consumption and down-regulates ATP-consuming processes when activated . This activation represents the central mechanism through which phenformin exerts its metabolic effects. The compound's interaction with AMPK triggers a cascade of cellular responses that collectively result in reduced glucose production, increased glucose utilization, and improved insulin sensitivity.
The mechanism of action includes several key processes:
-
Decreased intestinal absorption of glucose
-
Reduced hepatic glucose production
-
Enhanced peripheral insulin sensitivity
-
Inhibition of mTORC1 signaling pathway
The biguanide structure of phenformin enables it to independently decrease ion transport processes, influence cellular metabolism, and activate AMPK, effectively fooling insulin-sensitive cells into believing that insulin levels are low and causing the body to utilize glucose as if in a state of low caloric consumption . Additionally, phenformin has been shown to inhibit several variants of ATP-sensitive potassium channels, particularly the receptor subtype Kir6.1 .
Pharmacokinetics
The pharmacokinetic profile of phenformin hydrochloride has been studied in various clinical contexts, providing insights into its absorption, distribution, metabolism, and elimination.
Parameter | Value | Study Conditions | Reference |
---|---|---|---|
Protein Binding | 81% | 100 mg single oral dose in healthy adult males | |
Absorption | Rapid gastrointestinal absorption | Oral administration |
Studies have examined different dosage regimens, including:
Dosage | Administration | Population | Observations |
---|---|---|---|
2500 mg | Single oral dose (overdose) | Healthy individuals | Associated with numerous adverse events including nausea, vomiting, anxiety, agitation, tachycardia, and lactic acidosis |
400 mg | Twice daily (recommended dose) | Diabetic patients | Effective for glycemic control but associated with risk of lactic acidosis |
50-200 mg | Twice daily (in combination therapy) | Melanoma patients | Under investigation in clinical trials |
Pharmacokinetic analysis in recent clinical trials has employed sparse sampling to confirm bioavailability and measure steady-state concentrations, with plasma samples collected at various time points including pretreatment, cycle 1 day 8, day 1 of each subsequent 28-day cycle, and at study completion .
Historical Therapeutic Applications
Withdrawal from Market and Regulatory Status
Despite its efficacy in diabetes management, phenformin hydrochloride was removed from the U.S. market approximately twenty years ago due to its association with a high incidence of lactic acidosis, a potentially fatal metabolic complication . The compound is classified in regulatory databases as "approved, investigational, withdrawn," reflecting its complex regulatory history .
The risk of lactic acidosis is particularly elevated in specific patient populations, with identified risk factors including:
-
Renal dysfunction
-
Hepatic disease
-
Cardiac disease
-
Drug interactions (particularly with medications like cimetidine)
Current guidelines suggest that biguanides should generally be reserved for stable type 2 diabetic patients who are free of liver, kidney, and cardiovascular problems and who cannot be adequately controlled with dietary interventions alone .
Adverse Effect | Severity | Associated Dosage |
---|---|---|
Nausea | Moderate to severe | Both therapeutic doses and overdose |
Vomiting | Moderate to severe | Both therapeutic doses and overdose |
Anxiety | Mild to moderate | Primarily in overdose situations |
Agitation | Mild to moderate | Primarily in overdose situations |
Polydipsia | Mild | Overdose |
Polyuria | Mild to moderate | Overdose |
Increased appetite | Mild | Overdose |
Tachycardia | Moderate | Overdose |
Tachypnea | Moderate | Overdose |
Hypoglycemia | Moderate to severe | Both therapeutic doses and overdose |
Hypokalemia | Moderate | Overdose |
These adverse effects necessitate careful clinical monitoring during phenformin administration, particularly in research contexts where the compound continues to be investigated for potential new therapeutic applications .
Contemporary Research Applications
Clinical Trials in Oncology
A phase Ib dose-escalation trial has been conducted to evaluate the safety and preliminary efficacy of phenformin hydrochloride in combination with standard-dose dabrafenib and trametinib in patients with metastatic BRAF V600-mutated melanoma . This trial employed a standard 3+3 dose-escalation design, exploring phenformin doses between 50 and 200 mg twice daily.
Key elements of the trial design included:
-
Patient population: Metastatic or stage III inoperable BRAF V600-mutated melanoma
-
Treatment regimen: Standard dose dabrafenib (150 mg orally twice daily) and trametinib (2 mg orally daily) plus escalating doses of phenformin
-
Initial cohort dose: 50 mg phenformin orally twice daily
-
Planned escalation: 100 mg twice daily, 200 mg twice daily, 300 mg twice daily (with provisions for intermediate dose levels based on observed toxicities)
-
Pharmacokinetic assessment: Sparse sampling to confirm bioavailability and measure steady-state concentrations
The trial investigators concluded that their data provide justification and a recommended dose for a subsequent phase II trial, suggesting promising preliminary results in this novel therapeutic approach .
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